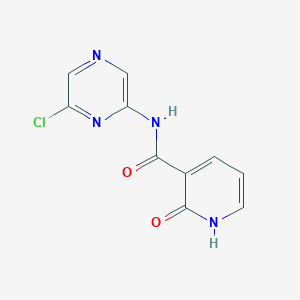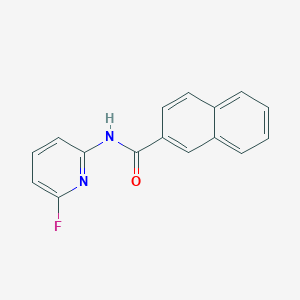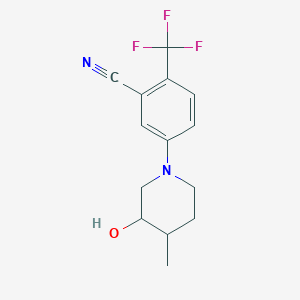![molecular formula C12H17ClN2O B6632292 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. Additionally, the compound has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that the compound can reduce tumor growth, improve glucose metabolism, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit significant anti-inflammatory, antitumor, and antioxidant activities, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce liver toxicity and renal toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide. One of the areas of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the potential toxic effects of the compound and to determine the optimal dosage for therapeutic use.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has been shown to exhibit potent pharmacological activity, making it a valuable tool for studying various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide involves the reaction of 4-chloro-2-methylbenzylamine with N,N-dimethylacetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide has been extensively used in scientific research due to its pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-6-11(13)5-4-10(9)7-14-8-12(16)15(2)3/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLEQZRNBOHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)





![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)